2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane
CAS No.: 87154-54-9
Cat. No.: VC16232835
Molecular Formula: C11H13BrO4
Molecular Weight: 289.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87154-54-9 |
|---|---|
| Molecular Formula | C11H13BrO4 |
| Molecular Weight | 289.12 g/mol |
| IUPAC Name | 2-(3-bromo-4,5-dimethoxyphenyl)-1,3-dioxolane |
| Standard InChI | InChI=1S/C11H13BrO4/c1-13-9-6-7(11-15-3-4-16-11)5-8(12)10(9)14-2/h5-6,11H,3-4H2,1-2H3 |
| Standard InChI Key | QGSIHBCIDOTZHU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=CC(=C1)C2OCCO2)Br)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a brominated phenyl ring substituted with two methoxy groups at the 4- and 5-positions and a 1,3-dioxolane ring at the 2-position. The dioxolane moiety is a five-membered cyclic acetal, which confers stability to the aldehyde precursor while enabling controlled reactivity in subsequent transformations. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.12 g/mol |
| IUPAC Name | 2-(3-bromo-4,5-dimethoxyphenyl)-1,3-dioxolane |
| InChI Key | Undisclosed in available sources |
The presence of electron-donating methoxy groups and the electron-withdrawing bromine atom creates a polarized aromatic system, influencing its spectral and reactive behavior.
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via acetal formation from 3-bromo-4,5-dimethoxybenzaldehyde and ethylene glycol. A representative protocol, adapted from analogous dioxolane syntheses , involves:
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Reagents:
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3-Bromo-4,5-dimethoxybenzaldehyde
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Ethylene glycol (excess)
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Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
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Toluene (solvent)
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Procedure:
Reactivity Profile
The dioxolane ring serves as a protective group for the aldehyde functionality, enabling selective functionalization of the aromatic ring. The bromine atom at the 3-position is susceptible to nucleophilic substitution (e.g., Suzuki coupling) or metal-halogen exchange reactions, making the compound a versatile intermediate.
Physicochemical Properties
The compound’s stability under ambient conditions is attributed to the dioxolane ring, which resists hydrolysis in the absence of strong acids.
Applications in Research
Medicinal Chemistry
Brominated dioxolanes are explored as intermediates in drug discovery. For example, similar structures have been utilized in synthesizing kinase inhibitors and antimicrobial agents. The methoxy groups may enhance bioavailability by modulating lipophilicity .
Materials Science
The compound’s rigid aromatic core and functional groups make it a candidate for designing liquid crystals or photoactive materials. Bromine atoms facilitate cross-coupling reactions to build conjugated polymers .
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